molecular formula C11H13N5 B11886750 N-Cyclopropyl-9-(prop-2-en-1-yl)-9H-purin-6-amine CAS No. 648881-72-5

N-Cyclopropyl-9-(prop-2-en-1-yl)-9H-purin-6-amine

Cat. No.: B11886750
CAS No.: 648881-72-5
M. Wt: 215.25 g/mol
InChI Key: OSEYUZXWMJUWGU-UHFFFAOYSA-N
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Description

9-Allyl-N-cyclopropyl-9H-purin-6-amine: is a heterocyclic compound with the molecular formula C11H13N5 and a molecular weight of 215.25 g/mol . It is a derivative of purine, a fundamental structure in many biological molecules, including DNA and RNA. This compound is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Allyl-N-cyclopropyl-9H-purin-6-amine typically involves the alkylation of a purine derivative. One common method includes the reaction of 9H-purin-6-amine with allyl bromide and cyclopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for 9-Allyl-N-cyclopropyl-9H-purin-6-amine are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids , while substitution reactions can produce various alkylated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-Allyl-N-cyclopropyl-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to the active sites of enzymes, inhibiting their activity. It may also intercalate into DNA, disrupting the normal function of genetic material . The specific pathways involved depend on the biological context and the modifications made to the compound.

Comparison with Similar Compounds

Comparison:

Uniqueness: The presence of both allyl and cyclopropyl groups in 9-Allyl-N-cyclopropyl-9H-purin-6-amine makes it unique among purine derivatives. These groups confer distinct chemical properties, making it a valuable compound for research and development .

Properties

CAS No.

648881-72-5

Molecular Formula

C11H13N5

Molecular Weight

215.25 g/mol

IUPAC Name

N-cyclopropyl-9-prop-2-enylpurin-6-amine

InChI

InChI=1S/C11H13N5/c1-2-5-16-7-14-9-10(15-8-3-4-8)12-6-13-11(9)16/h2,6-8H,1,3-5H2,(H,12,13,15)

InChI Key

OSEYUZXWMJUWGU-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=NC2=C(N=CN=C21)NC3CC3

Origin of Product

United States

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